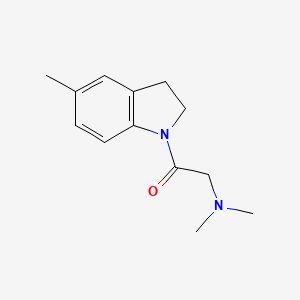
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for research purposes in the field of neuroscience.
Mechanism of Action
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone acts as a partial agonist at the 5-HT2A and 5-HT2B receptors, which are G protein-coupled receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and neuronal activity. 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has also been shown to act as an antagonist at the dopamine D2 receptor, which can modulate the release of dopamine.
Biochemical and physiological effects:
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has been found to cause changes in mood, perception, and cognition in animal models. It has been shown to increase locomotor activity and induce hyperthermia in rats. 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has also been found to increase the release of dopamine and serotonin in the brain. These effects are thought to be mediated by the activation of the 5-HT2A and 5-HT2B receptors and the antagonism of the dopamine D2 receptor.
Advantages and Limitations for Lab Experiments
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has been used as a research tool to study the role of serotonin and dopamine in the central nervous system. It has several advantages, including its high affinity for the 5-HT2A and 5-HT2B receptors, which allows for selective activation of these receptors. However, it also has several limitations, including its psychoactive effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone. One area of interest is the role of 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone in the regulation of mood and perception. Another area of interest is the development of 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone analogs with improved selectivity and potency. Additionally, further studies are needed to investigate the long-term effects of 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone on the central nervous system.
Conclusion:
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone is a synthetic compound that has been used as a research tool to study the central nervous system. It acts as a partial agonist at the 5-HT2A and 5-HT2B receptors and an antagonist at the dopamine D2 receptor. 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has the potential to contribute to our understanding of the role of serotonin and dopamine in the central nervous system.
Synthesis Methods
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone can be synthesized by the reaction of 2,3-dihydroindole with dimethylaminoethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has been used as a research tool to study the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2B receptors. It has also been found to have affinity for the dopamine D2 receptor. 2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone has been used in studies on the role of serotonin and dopamine in mood regulation, perception, and cognition.
properties
IUPAC Name |
2-(dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-5-12-11(8-10)6-7-15(12)13(16)9-14(2)3/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBZEULEXRFFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1-(5-methyl-2,3-dihydroindol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)

![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)